5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a furan ring substituted with a methyl(2-methyloxolan-3-yl)amino group and a carbaldehyde group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methyl(2-methyloxolan-3-yl)amino group and the carbaldehyde group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl(2-methyloxolan-3-yl)amino Group: This step often involves nucleophilic substitution reactions where the amino group is introduced.
Addition of the Carbaldehyde Group: This can be done through formylation reactions using reagents like formic acid or formyl chloride
Analyse Chemischer Reaktionen
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Wirkmechanismus
The mechanism of action of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function. Specific molecular targets and pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: Lacks the methyl(2-methyloxolan-3-yl)amino group, making it less complex and potentially less biologically active.
2-Methylfuran-3-carbaldehyde: Contains a methyl group at a different position, which can influence its reactivity and biological properties.
5-(Aminomethyl)furan-2-carbaldehyde: Similar structure but with an aminomethyl group instead of the methyl(2-methyloxolan-3-yl)amino group, leading to different chemical and biological behaviors .
Eigenschaften
Molekularformel |
C11H15NO3 |
---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-[methyl-(2-methyloxolan-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-10(5-6-14-8)12(2)11-4-3-9(7-13)15-11/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
BWGKIAURMNLWNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)N(C)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.